molecular formula C17H18O3 B15345133 Benzoic acid, 4-methoxy-, 4-propylphenyl ester CAS No. 50649-28-0

Benzoic acid, 4-methoxy-, 4-propylphenyl ester

Cat. No.: B15345133
CAS No.: 50649-28-0
M. Wt: 270.32 g/mol
InChI Key: YQNHZOBOLKKSLP-UHFFFAOYSA-N
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Description

4-Propylphenyl p-anisate, also known as p-Methoxybenzoic acid p-propylphenyl ester, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid and is characterized by the presence of a propyl group and a methoxy group attached to the phenyl rings. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylphenyl p-anisate can be synthesized through esterification reactions involving p-methoxybenzoic acid and 4-propylphenol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of 4-Propylphenyl p-anisate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl p-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propylphenyl p-anisate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 4-Propylphenyl p-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleating agent, influencing the crystallization behavior of polymers. It may also interact with enzymes or receptors in biological systems, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propylphenyl benzoate
  • 4-Propylphenyl acetate
  • 4-Propylphenyl butyrate

Comparison

4-Propylphenyl p-anisate is unique due to the presence of both a propyl group and a methoxy group on the phenyl rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

CAS No.

50649-28-0

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-propylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C17H18O3/c1-3-4-13-5-9-16(10-6-13)20-17(18)14-7-11-15(19-2)12-8-14/h5-12H,3-4H2,1-2H3

InChI Key

YQNHZOBOLKKSLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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